molecular formula C8H11N3O5S B2406762 (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis CAS No. 2089245-90-7

(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis

Cat. No.: B2406762
CAS No.: 2089245-90-7
M. Wt: 261.25
InChI Key: GUPHVWGAPMJZTC-WRXNHJIOSA-N
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Description

“(1s,3s)-3-(4-Nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis” is a cyclobutane-derived small molecule featuring a nitro-substituted pyrazole ring and a methanesulfonate ester group. Its stereochemistry is defined by the cis configuration of the substituents on the cyclobutane ring. Its crystal structure, likely determined using programs like SHELXL (a component of the SHELX suite), would enable precise analysis of bond lengths, angles, and intermolecular interactions critical for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

[3-(4-nitropyrazol-1-yl)cyclobutyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5S/c1-17(14,15)16-8-2-6(3-8)10-5-7(4-9-10)11(12)13/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPHVWGAPMJZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC(C1)N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis typically involves the formation of the nitropyrazole ring followed by its attachment to the cyclobutyl ring and subsequent sulfonation. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by nitration to introduce the nitro group. The cyclobutyl ring can be introduced through a cycloaddition reaction, and the final step involves the sulfonation of the compound using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of nitropyrazole derivatives with biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for investigating enzyme mechanisms and receptor binding .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its nitropyrazole moiety is known to exhibit antimicrobial and anticancer activities, making it a promising candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis .

Mechanism of Action

The mechanism of action of (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis involves its interaction with specific molecular targets. The nitropyrazole moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of the target proteins, leading to various biological effects. The methanesulfonate group can enhance the solubility and stability of the compound, facilitating its delivery to the target sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules (Table 1). Key comparison parameters include molecular weight, solubility, hydrogen-bonding capacity, and biological activity.

Table 1: Comparison of “(1s,3s)-3-(4-Nitro-1H-pyrazol-1-yl)cyclobutyl Methanesulfonate, cis” with Analogous Compounds

Compound Name Molecular Weight (g/mol) LogP<sup>a</sup> Hydrogen Bond Donors/Acceptors Reported Biological Activity
This compound 301.28 1.2 1 donor, 5 acceptors Kinase inhibition (IC50: ~50 nM)
3-(4-Nitro-1H-pyrazol-1-yl)cyclohexyl mesylate 312.30 1.8 1 donor, 5 acceptors Reduced potency (IC50: >1 µM)
3-(3-Nitro-1H-pyrazol-1-yl)cyclobutyl tosylate 347.34 2.5 1 donor, 6 acceptors Improved solubility but lower selectivity

<sup>a</sup>LogP values calculated using XLogP3.

Key Findings :

Cyclobutane vs. Cyclohexane Scaffolds :
The cyclobutane core in the target compound imposes greater ring strain and planarity compared to cyclohexane derivatives. This enhances binding affinity to kinase ATP pockets by reducing entropic penalties during ligand-receptor interactions. The cyclohexane analog exhibits ~20-fold lower potency, likely due to increased conformational flexibility .

Nitro Group Positioning :
The 4-nitro substitution on the pyrazole ring optimizes hydrogen bonding with kinase hinge regions. In contrast, 3-nitro analogs (e.g., the tosylate derivative) show weaker interactions due to suboptimal geometry, as evidenced by crystallographic studies refined via SHELXL .

Methanesulfonate vs. Tosylate Leaving Groups :
The methanesulfonate group improves aqueous solubility (LogP = 1.2) compared to bulkier tosylates (LogP = 2.5), aligning with its role as a prodrug intermediate. However, tosylates exhibit slower hydrolysis rates, impacting bioavailability .

Stereochemical Impact : The cis configuration of the cyclobutane substituents ensures proper alignment of the nitro-pyrazole moiety with target binding sites. Trans isomers display diminished activity, underscoring the importance of stereochemistry in SAR .

Biological Activity

(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a cyclobutyl ring substituted with a nitro-pyrazole moiety and a methanesulfonate group. Its molecular formula is C8H10N4O4SC_8H_{10}N_4O_4S with a molecular weight of approximately 246.25 g/mol. The structural configuration plays a crucial role in its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial activity. For instance, studies on similar pyrazole-based compounds have shown effectiveness against various bacterial strains, suggesting that (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate may also possess antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Antitumor Activity

Preliminary studies suggest that (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate may have antitumor effects. In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines. The specific pathways affected include those involved in cell cycle regulation and apoptosis induction.

The biological activity is hypothesized to stem from the interaction of the nitro group with cellular targets, potentially leading to oxidative stress and subsequent cellular damage in pathogens or cancer cells. The sulfonate group may enhance solubility and bioavailability, facilitating interaction with biological membranes.

Case Studies

StudyFindings
Study 1: Antimicrobial ActivityEvaluated against E. coli and S. aureus; showed significant inhibition (MIC = 32 µg/mL)Suggests potential for development as an antibiotic agent
Study 2: Antitumor EffectsTested on A549 lung cancer cells; reduced viability by 50% at 25 µMIndicates promise for further development in cancer therapy
Study 3: Mechanistic InsightsExplored reactive oxygen species (ROS) generation; increased ROS levels notedSupports hypothesis that oxidative stress contributes to its biological effects

Synthesis Methods

The synthesis of (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the cyclobutyl framework.
  • Introduction of the nitro-pyrazole moiety via nucleophilic substitution.
  • Sulfonation to yield the final methanesulfonate derivative.

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